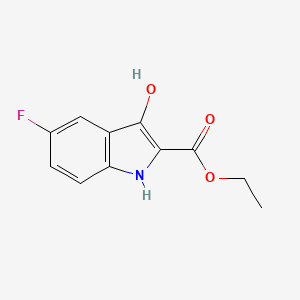

Ethyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate

Description

Ethyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate is a fluorinated indole derivative characterized by a fluorine atom at position 5, a hydroxyl group at position 3, and an ethyl ester moiety at position 2 of the indole core.

Properties

IUPAC Name |

ethyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO3/c1-2-16-11(15)9-10(14)7-5-6(12)3-4-8(7)13-9/h3-5,13-14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYIDYVUGHYDGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Knoevenagel Condensation

The aldehyde reacts with methyl 2-azidoacetate in dimethylformamide (DMF) under basic conditions (NaOMe, −20°C) to form methyl 2-azido-3-(4-fluoro-2-nitrophenyl)acrylate .

Step 2: Thermolysis and Cyclization

Heating the azide in xylene (140°C) induces thermolysis, generating a nitrene intermediate that cyclizes to form methyl 5-fluoro-3-nitro-1H-indole-2-carboxylate . Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to a hydroxyl group, yielding mthis compound .

Step 3: Esterification

Transesterification with ethanol in the presence of sulfuric acid produces the target ethyl ester.

Advantages :

-

High regiocontrol due to the directed nitrene cyclization.

-

Compatible with electron-withdrawing groups (e.g., fluorine).

Challenges :

-

Thermolysis requires strict temperature control to avoid decomposition.

-

Nitro reduction may require optimization to prevent over-reduction to an amine.

Directed Ortho-Metalation (DoM) Strategy

Directed metalation leverages directing groups to install substituents at specific positions. For this compound, a 3-methoxy group serves as a temporary directing group (Fig. 2).

Step 1: Methoxy-Directed Fluorination

Ethyl 3-methoxy-1H-indole-2-carboxylate undergoes fluorination at the 5-position using Selectfluor® in acetonitrile (60°C, 12 h). The methoxy group directs electrophilic fluorination to the para position, yielding ethyl 5-fluoro-3-methoxy-1H-indole-2-carboxylate .

Step 2: Demethylation

Boron tribromide (BBr₃) in dichloromethane (−78°C to rt) cleaves the methoxy group to a hydroxyl group.

Optimization Insights :

-

Solvent : Anhydrous CH₂Cl₂ prevents side reactions during demethylation.

-

Yield : Fluorination achieves ~65% yield, while demethylation proceeds quantitatively.

Drawbacks :

-

Selectfluor® is cost-prohibitive for large-scale synthesis.

-

BBr₃ handling requires stringent moisture exclusion.

Reductive Amination and Hydrolysis

This method integrates reductive amination to introduce the hydroxyl group indirectly.

Step 1: Synthesis of 3-Amino Intermediate

Ethyl 5-fluoro-3-nitro-1H-indole-2-carboxylate (prepared via nitration of the parent indole) is reduced with SnCl₂/HCl to ethyl 5-fluoro-3-amino-1H-indole-2-carboxylate .

Step 2: Diazotization and Hydroxylation

The amine is diazotized with NaNO₂/HCl (0°C) and hydrolyzed in aqueous H₂SO₄ to yield the hydroxyl group.

Critical Considerations :

-

Diazotization at low temperatures (−5°C) prevents decomposition.

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts Acylation | 45–55 | Scalable, uses inexpensive reagents | Low regioselectivity, multiple steps |

| Hemetsberger-Knittel | 60–70 | High regiocontrol, fewer purification steps | Thermolysis risks, expensive catalysts |

| Directed Metalation | 50–65 | Precise substituent placement | Costly fluorination reagents |

| Reductive Amination | 40–50 | Mild conditions for hydrolysis | Lengthy reaction times, moderate yields |

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 5-Fluoro-3-oxo-1H-indole-2-carboxylic acid ethyl ester.

Reduction: 5-Fluoro-3-hydroxy-1H-indole-2-carboxylic acid.

Substitution: 5-Substituted-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester derivatives.

Scientific Research Applications

Ethyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, while the hydroxyl and ester groups contribute to its overall pharmacokinetic properties. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

*Estimated based on structural similarity.

Key Structural and Functional Differences:

Substituent Effects on Reactivity and Bioactivity: Fluorine vs. Chlorine: Fluorine’s electronegativity and small size enhance metabolic stability and membrane permeability compared to chlorine, which is bulkier and more polarizable . Iodo Substituents: Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate (MW 333.10) is heavier and more reactive in cross-coupling reactions than its non-halogenated analogs .

Synthetic Methodologies :

- Carboxamide derivatives (e.g., N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) are synthesized via nucleophilic acyl substitution of ethyl 5-fluoroindole-2-carboxylate with amines under reflux conditions using sodium ethoxide/DMSO .

- Chlorinated analogs (e.g., ethyl 5-chloro-3-propyl-1H-indole-2-carboxylate) are prepared via Friedel-Crafts acylation followed by triethylsilane-mediated reduction .

Physical Properties :

- Melting points vary significantly with substituents. For example, the trifluoromethyl derivative (165–166°C) has a lower melting point than the carboxamide analog (249–250°C) , likely due to differences in intermolecular interactions.

Biological Activity

Ethyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of fluorine and hydroxyl groups at specific positions enhances its biological activity.

Indole derivatives, including this compound, exhibit a variety of biological activities through several mechanisms:

- Enzyme Inhibition : This compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LO), which plays a critical role in leukotriene biosynthesis. Inhibition studies have reported IC50 values as low as 0.23 µM for certain derivatives against 5-LO activity .

- Antiviral Activity : this compound has demonstrated antiviral properties by inhibiting viral replication and modulating host cell responses. Its mechanism may involve interference with viral entry or replication processes.

- Anticancer Effects : The compound shows promise in anticancer applications, targeting various cancer cell lines. It has been evaluated for its cytotoxic effects against human cancer cells, indicating potential selectivity towards malignant cells over normal cells .

Biological Activities

The compound exhibits a broad spectrum of biological activities, which can be summarized as follows:

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Inhibition of 5-Lipoxygenase : A study focused on the design and synthesis of derivatives demonstrated that specific modifications could enhance inhibitory potency against 5-LO. The most potent derivative exhibited an IC50 value of 0.23 µM in cellular assays .

- Anticancer Activity : Research evaluating the cytotoxic effects on various cancer cell lines revealed that this compound induces significant morphological changes indicative of apoptosis, such as nuclear condensation and cell rounding .

- Antiviral Mechanisms : The compound was evaluated for its ability to inhibit viral replication in vitro, showing promising results that warrant further investigation into its potential as an antiviral therapeutic agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate?

- Methodology : The synthesis typically involves condensation reactions using indole derivatives as precursors. For example, analogous compounds like ethyl 5-chloroindole-2-carboxylate are synthesized via acylation/alkylation of indole cores under anhydrous conditions (e.g., AlCl₃ catalysis in 1,2-dichloroethane) followed by purification via Combiflash chromatography . Fluorination may be introduced via electrophilic substitution or fluorinated building blocks. Reflux in acetic acid with sodium acetate is a common step for cyclization or functionalization .

- Key Steps :

- Use of PEG-400/DMF solvent systems for CuI-catalyzed click chemistry to introduce substituents .

- Purification via flash chromatography (e.g., 70:30 ethyl acetate/hexane) .

Q. How is the structure of this compound validated experimentally?

- Analytical Techniques :

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR confirm substituent positions and purity. For example, ¹⁹F NMR can verify fluorination at C5 .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or FAB-HRMS provides exact mass confirmation (e.g., exact mass: 223.0796 g/mol) .

- TLC : Monitors reaction progress using ethyl acetate/hexane mobile phases .

Q. What physicochemical properties are critical for handling and reactivity studies of this compound?

- Key Properties :

- LogP : ~1.63 (indicative of moderate lipophilicity, relevant for solubility in organic solvents) .

- Polar Surface Area (PSA) : ~90.39 Ų (reflects hydrogen-bonding capacity, influencing interactions with biological targets) .

- Melting Point : Analogous indole carboxylates (e.g., ethyl indole-2-carboxylate derivatives) exhibit melting points >200°C, suggesting thermal stability .

Advanced Research Questions

Q. How can computational tools enhance the structural analysis of this compound?

- Applications :

- Crystallography : SHELX software refines X-ray diffraction data to resolve hydroxy/fluoro substituent orientations and hydrogen-bonding networks .

- DFT Calculations : Predict electronic properties (e.g., Fukui indices) to identify reactive sites for further functionalization .

Q. What strategies improve synthetic yield and purity in large-scale preparations?

- Optimization Approaches :

- Catalyst Screening : CuI in PEG-400/DMF improves regioselectivity in azide-alkyne cycloadditions for indole functionalization .

- Reaction Monitoring : Real-time TLC or HPLC tracks intermediate formation, reducing byproducts .

- Solvent Selection : Acetic acid reflux enhances cyclization efficiency in heterocycle formation .

Q. How does fluorination at C5 influence the compound’s bioactivity and metabolic stability?

- Structure-Activity Insights :

- Electron-Withdrawing Effects : The fluorine atom at C5 increases electron deficiency in the indole ring, potentially enhancing binding to hydrophobic enzyme pockets (e.g., reverse transcriptase inhibitors) .

- Metabolic Resistance : Fluorine reduces oxidative metabolism at C5, improving plasma half-life compared to non-fluorinated analogs .

Q. What are the challenges in regioselective functionalization of the indole core?

- Methodological Considerations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.